molecular formula C8H5F3N2O B1304627 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile CAS No. 175277-89-1

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

Cat. No. B1304627
M. Wt: 202.13 g/mol
InChI Key: ZTQQMHFXDKEKHR-UHFFFAOYSA-N
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Description

The compound 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile is a chemical of interest due to its potential applications in various fields, including organic synthesis and materials science. While the specific compound is not directly mentioned in the provided papers, related pyridine derivatives and their trifluoromethyl counterparts have been extensively studied, indicating the relevance of such compounds in chemical research .

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step reactions with careful optimization of conditions to achieve high yields. For instance, the synthesis of 2-chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for herbicides, was achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, with an overall yield of 48.7% . This suggests that the synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile could potentially be achieved through similar synthetic strategies.

Molecular Structure Analysis

X-ray crystallography and quantum chemistry studies have been used to determine the structure of related compounds, such as (trifluoromethoxy)pyridines . These studies provide insights into the lowest-energy conformations and the influence of substituents on the molecular structure. The molecular structure of pyridine derivatives is crucial for their reactivity and properties, as seen in the structural analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile .

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, the reagent 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used for ketone synthesis from carboxylic acids and aromatic hydrocarbons . The versatility of pyridine-3-carbonitrile derivatives in forming trifluoromethylated N-heterocycles has also been demonstrated . These studies highlight the reactivity of pyridine derivatives and their potential in creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. For instance, the photoluminescence and electron-transporting properties of pyridine-3,5-dicarbonitrile fragments have been investigated, showing their potential in organic electronic devices . The solubility, stability, and reactivity of these compounds are key factors in their application, as seen in the study of methanolysis of pyridine-2-carbonitrile in the coordination sphere of metal ions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Analysis : A study on pyridine derivatives, including compounds similar to 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, explored their synthesis and structural characteristics using X-ray diffraction, revealing insights into their molecular structure and potential applications in various scientific domains (Tranfić et al., 2011).

Building Blocks for Life-Sciences Research

  • Life-Sciences-Oriented Research : A study by Manteau et al. (2010) demonstrates the utility of trifluoromethoxy pyridines, closely related to 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, as vital building blocks for research in life sciences. This includes their regioselective functionalization and the first X-ray crystallographic structure determinations (Manteau et al., 2010).

Pharmaceutical Research Applications

  • Antimicrobial and Antioxidant Activity : In the field of pharmaceutical research, derivatives of 2-amino-pyridine-3-carbonitrile, a compound structurally similar to 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, were synthesized and evaluated for their antimicrobial and antioxidant activities, indicating potential applications in developing new drugs and health-related products (Lagu & Yejella, 2020).

Catalysis and Organic Chemistry

  • Catalysis and Organic Reactions : The compound's derivatives are utilized in catalysis and organic synthesis. A study on non-heme iron(II) complexes, involving pyridine derivatives, demonstrated their application in alkane oxidation catalysis, indicating the potential for 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile in similar catalytic processes (Britovsek et al., 2005).

Electronic and Optical Properties

  • Optical and Electronic Properties : The structural, optical, and junction characteristics of pyridine derivatives, including compounds similar to 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile, have been studied for their potential applications in electronics and photonics. This research provides insights into their molecular structures, optical functions, and device applications (Zedan et al., 2020).

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-6(4-12)2-1-3-13-7/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQQMHFXDKEKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380383
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)pyridine-3-carbonitrile

CAS RN

175277-89-1
Record name 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethoxy)pyridine-3-carbonitrile
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